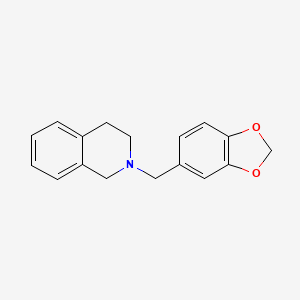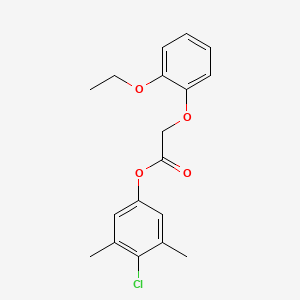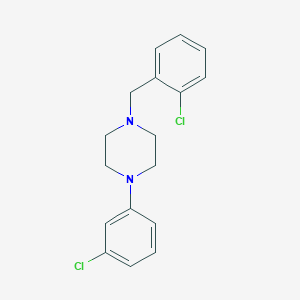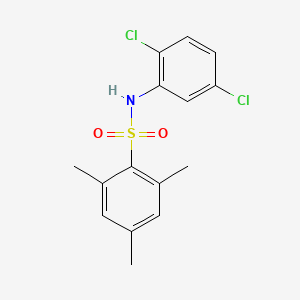
2-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are of significant interest due to their potential biological and pharmacological activities. The structural features of this compound, incorporating both benzodioxole and tetrahydroisoquinoline moieties, suggest a framework for diverse chemical and biological functionalities.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives typically involves condensation and cyclization reactions. For example, derivatives of 1,2,3,4-tetrahydroisoquinoline can be synthesized from benzoic acid in several steps, including catalytic processes using zinc oxide. This methodology may be adaptable for synthesizing compounds like 2-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline by altering starting materials or reaction conditions (Rao et al., 2020).
Molecular Structure Analysis
Molecular structure determination is typically conducted using spectroscopic methods such as NMR and X-ray crystallography. For similar compounds, structural confirmation through advanced spectral data, including 1H NMR, 13C NMR, and LCMS, is common. Elemental analysis may also contribute to the confirmation of the molecular framework (Rao et al., 2020).
Chemical Reactions and Properties
Tetrahydroisoquinolines participate in various chemical reactions, including nucleophilic addition and Pictet-Spengler condensation. These reactions are fundamental for functionalizing and diversifying the tetrahydroisoquinoline core structure. The reactivity can be influenced by substituents on the tetrahydroisoquinoline ring and the benzodioxole moiety (Muramatsu et al., 2013).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-4-15-11-18(8-7-14(15)3-1)10-13-5-6-16-17(9-13)20-12-19-16/h1-6,9H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHGAITDSOQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5675289.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5675294.png)
![(1S*,5R*)-6-propyl-3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675304.png)

![9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5675317.png)
![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)
![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)
![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
![N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)

![(2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid](/img/structure/B5675361.png)

![rel-(3aR,6aR)-2-acetyl-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide hydrochloride](/img/structure/B5675388.png)